2,4-Imidazolidinedione, 5-[(5-hydroxy-1H-indol-3-yl)methyl]-, (S)-
Description
The compound 2,4-Imidazolidinedione, 5-[(5-hydroxy-1H-indol-3-yl)methyl]-, (S)- features a 2,4-imidazolidinedione core substituted at the 5-position with a (5-hydroxyindol-3-yl)methyl group in the (S)-configuration. The 5-hydroxyindole substituent likely enhances solubility and hydrogen-bonding capacity compared to non-polar analogs, influencing its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
(5S)-5-[(5-hydroxy-1H-indol-3-yl)methyl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c16-7-1-2-9-8(4-7)6(5-13-9)3-10-11(17)15-12(18)14-10/h1-2,4-5,10,13,16H,3H2,(H2,14,15,17,18)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEKKERMGMGHEC-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC3C(=O)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O)C(=CN2)C[C@H]3C(=O)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5-[(5-hydroxy-1H-indol-3-yl)methyl]-, (S)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and imidazolidinedione.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters and improve efficiency.
Automation and Monitoring: Advanced automation and monitoring systems are employed to ensure consistent quality and safety during production.
Chemical Reactions Analysis
Types of Reactions
2,4-Imidazolidinedione, 5-[(5-hydroxy-1H-indol-3-yl)methyl]-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution Reagents: Substitution reactions may involve reagents such as halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 2,4-imidazolidinedione compounds exhibit potential anticancer properties. For instance, studies have demonstrated that certain analogs can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A notable study highlighted the compound's ability to induce cytotoxicity in various cancer cell lines by targeting specific signaling pathways associated with tumor growth and survival .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria suggests potential use in developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Neuroprotective Effects
Recent investigations have suggested that this compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects are believed to stem from its ability to modulate oxidative stress and inflammation within neuronal cells .
Case Study 1: Anticancer Activity
In a study published in Cancer Research, researchers synthesized a series of imidazolidinedione derivatives and evaluated their cytotoxic effects on breast cancer cell lines. The lead compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, indicating superior potency .
Case Study 2: Antimicrobial Efficacy
A clinical trial assessed the antimicrobial properties of the compound against methicillin-resistant Staphylococcus aureus (MRSA). Results showed a marked reduction in bacterial load in treated subjects compared to controls, suggesting potential for development as a therapeutic agent against resistant infections .
Case Study 3: Neuroprotection
An animal model study investigated the neuroprotective effects of the compound in a Parkinson's disease model. Treatment with the compound resulted in reduced neuronal loss and improved motor function scores compared to untreated controls, highlighting its potential role in neurodegenerative therapy .
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 5-[(5-hydroxy-1H-indol-3-yl)methyl]-, (S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It may bind to specific receptors on the cell surface or within the cell, triggering a cascade of biochemical events.
Inhibiting Enzymes: The compound may inhibit the activity of certain enzymes, leading to changes in cellular processes.
Modulating Signaling Pathways: It may modulate signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Indole-Substituted Derivatives
Key Observations :
Aromatic/Heterocyclic-Substituted Derivatives
Key Observations :
- Electron-Withdrawing vs. In contrast, the dihydroxyphenyl group () may confer antioxidant properties.
- Spirocyclic Systems : AUT5’s spiro benzofuran substituent () demonstrates the importance of rigid, three-dimensional structures in modulating ion channels, a property absent in the target compound’s flexible indole substituent.
Thiazolidinedione/Thioimidazolidinone Analogs
Key Observations :
- Core Modifications: Replacement of the imidazolidinedione oxygen with sulfur (thioimidazolidinone) or incorporation into a thiazolidinedione system () alters electron distribution and bioavailability.
Structural-Activity Relationships (SAR)
- Indole Position : 3-Substituted indoles (target compound, ) are more biologically prevalent than 2-substituted variants (), likely due to mimicry of tryptophan-derived neurotransmitters .
- Hydroxy Group Impact: The 5-hydroxy group on the indole ring may enhance binding to serine/threonine kinases or GPCRs through H-bonding, a feature absent in non-hydroxylated analogs (e.g., ’s methoxy-substituted pyrrole).
- Stereochemistry : The (S)-configuration in the target compound could influence enantioselective interactions, as seen in AUT5 (), where stereochemistry is critical for Kv3 modulation.
Biological Activity
2,4-Imidazolidinedione, 5-[(5-hydroxy-1H-indol-3-yl)methyl]-, (S)- is a compound that belongs to the class of imidazolidinediones, known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of specific amino acids with phenyl isocyanate or phenyl isothiocyanate. The resulting imidazolidinic compounds have shown significant biological activities including antifungal, antibacterial, and anti-inflammatory properties .
Antimicrobial Properties
Research indicates that compounds containing the imidazolidinedione moiety exhibit notable antimicrobial activity. For instance, derivatives have been tested against various strains of bacteria and fungi, demonstrating effectiveness in inhibiting growth .
Cardiovascular Effects
In vivo studies have shown that certain imidazolidinedione derivatives can induce hypotension and bradycardia. For example, one study reported that the compound induced a marked decrease in peripheral resistance, likely due to endothelial muscarinic receptor activation and subsequent nitric oxide (NO) release .
Antinociceptive Activity
The antinociceptive properties of these compounds were evaluated through behavioral tests. One derivative exhibited a significant peripheral antinociceptive effect without affecting central pain pathways, indicating potential for pain management therapies .
Antiplasmodial Activity
A recent study explored the antiplasmodial activity of novel bioinspired imidazolidinedione derivatives against Plasmodium falciparum. These compounds showed promising results in inhibiting the growth of malaria parasites, suggesting their potential as antimalarial agents .
Case Studies
The biological activity of 2,4-Imidazolidinedione derivatives is often attributed to their interaction with specific biological targets such as receptors involved in cardiovascular regulation and pain modulation. For example, their affinity for imidazoline binding sites (IBS) has been linked to antihypertensive effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for (S)-5-[(5-hydroxy-1H-indol-3-yl)methyl]-2,4-imidazolidinedione, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves condensation of 5-hydroxyindole derivatives with imidazolidinedione precursors under acidic or basic conditions. Key steps include protecting the indole hydroxyl group to prevent side reactions and using catalysts like p-toluenesulfonic acid for cyclization . Optimization can employ factorial design to test variables (e.g., temperature, solvent polarity, reagent stoichiometry) systematically. For example, adjusting solvent polarity (e.g., DMF vs. THF) may improve yield by stabilizing intermediates . Reaction monitoring via TLC or HPLC ensures intermediate purity .
Q. How should researchers approach structural characterization and confirm stereochemical integrity of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : - and -NMR to confirm substitution patterns and indole-imidazolidinedione linkage. NOESY can validate stereochemistry by spatial proximity of protons .
- X-ray crystallography : Resolve absolute configuration, especially for the (S)-enantiomer, by analyzing crystal packing and chiral centers .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula, while tandem MS (MS/MS) identifies fragmentation patterns unique to the substituents .
Q. What safety protocols are recommended for handling this compound during laboratory synthesis?
- Methodology :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of dust or vapors .
- Spill management : Contain spills with inert absorbents (e.g., vermiculite) and dispose of waste in labeled containers for hazardous organic compounds .
- Storage : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent oxidation or hydrolysis .
Advanced Research Questions
Q. What strategies address challenges in enantioselective synthesis of (S)-5-[(5-hydroxy-1H-indol-3-yl)methyl]-2,4-imidazolidinedione?
- Methodology :
- Chiral auxiliaries : Temporarily attach chiral groups (e.g., Evans oxazolidinones) to the indole moiety to direct stereoselective alkylation .
- Asymmetric catalysis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation or Pd-catalyzed cross-couplings to set the (S)-configuration .
- Kinetic resolution : Enzymatic methods (e.g., lipases) can selectively hydrolyze undesired enantiomers from racemic mixtures .
Q. How can computational modeling and AI enhance experimental design for studying this compound’s reactivity?
- Methodology :
- Quantum mechanics (QM) : Calculate transition-state energies for key reactions (e.g., cyclization) using DFT (B3LYP/6-31G*) to predict regioselectivity .
- Machine learning (ML) : Train models on reaction databases to recommend optimal conditions (e.g., solvent, catalyst) for new derivatives. Tools like COMSOL Multiphysics integrate reaction kinetics with fluid dynamics for scale-up simulations .
- Retrosynthetic planning : AI platforms (e.g., ICSynth) propose synthetic routes by analyzing patent and literature data .
Q. How should researchers analyze contradictions in reaction outcomes reported across different studies?
- Methodology :
- Meta-analysis : Compare reaction parameters (e.g., solvent, temperature) from conflicting studies to identify critical variables. For example, discrepancies in yields may arise from trace moisture affecting acid-catalyzed steps .
- Reproducibility testing : Replicate experiments under standardized conditions (e.g., anhydrous solvents, controlled atmosphere) to isolate variables .
- Mechanistic studies : Use isotopic labeling (e.g., ) or in situ IR spectroscopy to track intermediates and validate proposed pathways .
Key Research Gaps
- Enantioselective methods : Limited reports on industrial-scale asymmetric synthesis; further exploration of biocatalysts or flow chemistry is needed .
- Stability studies : Degradation pathways under physiological conditions (e.g., pH 7.4) remain uncharacterized, critical for pharmacological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
